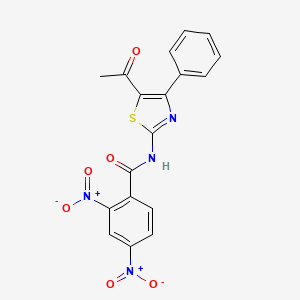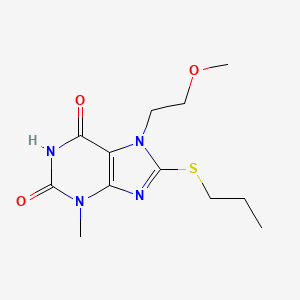
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as MORPH, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MORPH is a small molecule that belongs to the class of oxalamide derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
KCNQ2 Potassium Channel Opener
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has been identified as a KCNQ2 potassium channel opener. A study by Wu et al. (2003) found that a similar compound was effective in reducing cortical spreading depressions in a rat model of migraine, suggesting potential applications in migraine treatment (Wu et al., 2003).
Complexation with Metals
Research by Singh et al. (2000) explored the complexation of a related compound with palladium(II) and mercury(II). This research could be relevant for the development of new materials or catalysts in chemical processes (Singh et al., 2000).
Condensation Reactions in Organic Chemistry
The compound has been studied in the context of condensation reactions. Kosterina et al. (2009) investigated the condensation of related compounds, leading to products with potential applications in organic synthesis (Kosterina et al., 2009).
Synthesis of Novel Compounds
Fathalla et al. (2002) researched the synthesis of new compounds involving morpholine, which could contribute to the development of new pharmaceuticals or materials (Fathalla et al., 2002).
Reaction Studies
Molchanov et al. (2001) studied the reactions of methoxycarbonylcarbene with similar compounds, which is significant for understanding chemical reaction mechanisms and could lead to novel synthetic methods (Molchanov et al., 2001).
Herbicidal Activities
Research by Luo et al. (2008) investigated the herbicidal activities of triazolinone derivatives, where compounds similar to N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide were used. This could have implications in agriculture and pest control (Luo et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-21-6-3-16-14(19)15(20)17-10-13(12-2-9-23-11-12)18-4-7-22-8-5-18/h2,9,11,13H,3-8,10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIEHPTQNZSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401462.png)
![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)
![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)

![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)



![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B2401485.png)